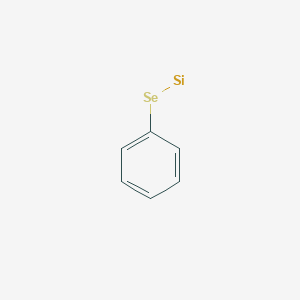
CID 78065993
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78065993” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for CID 78065993 would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
CID 78065993 can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in biochemical studies, particularly in understanding enzyme-substrate interactions.
Medicine: Potential therapeutic applications could be explored, including drug development and pharmacological studies.
Industry: The compound may be used in the production of specialty chemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of CID 78065993 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its mechanism of action would involve molecular docking, biochemical assays, and cellular studies to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78065993 include other chemical entities with comparable structures and functional groups. These may include:
CID 146016268:
CID 11367903: Another related compound with analogous reactivity and uses.
Uniqueness
This compound is unique due to its specific chemical structure, which may confer distinct reactivity and biological activity compared to similar compounds. Its unique properties make it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C6H5SeSi |
|---|---|
Molecular Weight |
184.16 g/mol |
InChI |
InChI=1S/C6H5SeSi/c8-7-6-4-2-1-3-5-6/h1-5H |
InChI Key |
QJJVVHLKKQXMEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se][Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















